tert-Butyl (1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-4-yl)(methyl)carbamate
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Overview
Description
This compound, also known as tert-Butyl (1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-4-yl)(methyl)carbamate, has a molecular formula of C20H28N2O5 and an average mass of 376.447 Da . It is available for research use .
Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring attached to a carbamate group and a 2,3-dihydrobenzo[b][1,4]dioxine ring .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . Its SMILES string is O=C(OC©©C)N(C1CCNCC1)CC2=CC=C3OCCOC3=C2 .Scientific Research Applications
Synthesis and Intermediates
- This compound has been used as an intermediate in the synthesis of nociceptin antagonists. An efficient and practical asymmetric synthesis was developed for a related compound, providing a useful method for large-scale operation (Jona et al., 2009).
- It serves as an important intermediate for small molecule anticancer drugs. A synthetic method for a related compound, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, has been established, highlighting its significance in the development of new anticancer therapies (Zhang et al., 2018).
Photophysicochemical Properties
- Derivatives of this compound have been synthesized for application as photosensitizers in photodynamic therapy (PDT). They demonstrate high singlet oxygen quantum yields, essential for effective PDT (Zeki et al., 2021).
Chemical Reactions
- It can be involved in reactions like radical acylation, demonstrating its utility in synthesizing new carbonyl-containing compounds. This highlights its role in the development of compounds with potential applications in various fields (Sun et al., 2022).
Crystallography and Molecular Structure
- The study of carbamate derivatives, including tert-butyl carbamates, has provided insights into the nature of molecular interactions and crystal packing, contributing to a deeper understanding of molecular structures (Das et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl N-[1-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperidin-4-yl]-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O5/c1-20(2,3)27-19(24)21(4)14-9-11-22(12-10-14)18(23)17-13-25-15-7-5-6-8-16(15)26-17/h5-8,14,17H,9-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPWKBBWYANPHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCN(CC1)C(=O)C2COC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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